Chemical structure and properties of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
Chemical structure and properties of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
This technical guide details the chemical structure, synthesis, and pharmaceutical utility of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a specialized chiral building block.
Structural Analysis, Synthetic Methodologies, and Pharmacophore Applications[1]
Executive Summary
(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral heterocyclic amino alcohol. Structurally, it is the 7-quinolinyl analog of (R)-phenylglycinol . It serves as a high-value intermediate in the synthesis of kinase inhibitors, β-adrenergic receptor ligands, and asymmetric catalysts. Its dual-nitrogen character (pyridine-like quinoline nitrogen and aliphatic primary amine) combined with a chiral center makes it a versatile "privileged scaffold" for diversity-oriented synthesis (DOS).
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The molecule consists of a bicyclic aromatic quinoline core attached at the C7 position to an amino-ethanol tail. The chirality at the C2 position (benzylic to the heterocycle) is critical for its biological recognition and utility as a chiral auxiliary.
Table 1: Physicochemical Profile (Predicted/Empirical Data)
| Property | Value / Description | Notes |
| IUPAC Name | (2R)-2-amino-2-(quinolin-7-yl)ethan-1-ol | |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| CAS Number | Not widely listed (Analog: 580-22-3 for core) | Treated as a custom synthesis intermediate. |
| Chiral Center | (R)-configuration at C2 | Analogous to D-phenylglycinol. |
| pKa (Basic N) | ~4.9 (Quinoline N) | Pyridine-like nitrogen. |
| pKa (Amine) | ~9.4 (Aliphatic -NH₂) | Primary amine, protonated at physiological pH. |
| LogP | ~0.8 – 1.2 | Moderately lipophilic core, solubilized by polar tail. |
| H-Bond Donors | 2 (-NH₂, -OH) | Critical for ATP-pocket binding. |
| H-Bond Acceptors | 3 (Quinoline N, -NH₂, -OH) |
Synthetic Routes & Manufacturing Protocols
The synthesis of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol typically follows the "Chiral Pool" approach or Asymmetric Strecker Synthesis. The most robust route involves the reduction of the corresponding non-natural amino acid, (R)-quinolin-7-ylglycine .
Workflow Diagram: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors.
Figure 1: Retrosynthetic pathway from 7-bromoquinoline to the target amino alcohol.
Detailed Protocol: Reduction of (R)-Quinolin-7-ylglycine
Objective: Convert the carboxylic acid moiety to a primary alcohol without racemizing the alpha-chiral center.
Reagents:
-
Substrate: (R)-Quinolin-7-ylglycine (1.0 eq)
-
Reductant: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous THF.
-
Quenching: Methanol (MeOH), 1M NaOH.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend (R)-quinolin-7-ylglycine (10 mmol) in anhydrous THF (50 mL).
-
Activation: Cool the mixture to 0°C using an ice bath.
-
Addition: Add BH₃·THF (30 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution.
-
Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1).
-
Quenching: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane.
-
Workup: Add 1M NaOH (20 mL) and stir for 30 minutes to break the boron-amine complex. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via recrystallization from Toluene/Hexane or flash chromatography.
Pharmaceutical Applications & Mechanism of Action
This scaffold acts as a bioisostere for phenylglycinol, often improving metabolic stability and potency in drug candidates.
4.1 Kinase Inhibition (ATP-Competitive Binding)
The quinoline ring mimics the adenine base of ATP, while the chiral amino-ethanol tail interacts with the "Sugar Pocket" or "Hinge Region" of protein kinases.
-
Quinoline N (N1): Accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met, Leu residues).
-
Amino Group (-NH₂): Forms salt bridges with conserved Asp/Glu residues (e.g., catalytic Lys or Glu in the
C-helix). -
Hydroxyl Group (-OH): Solubilizing group; often projects into the solvent-exposed region or binds to the ribose-binding pocket.
4.2 Chiral Ligands in Asymmetric Catalysis
Similar to amino-indanol and phenylglycinol, this molecule serves as a ligand for asymmetric synthesis:
-
N,O-Ligand: Binds to metals (Zn, Cu, Ru) to catalyze enantioselective reductions or diethylzinc additions.
-
Resolution Agent: Used to resolve racemic carboxylic acids via diastereomeric salt formation.
Biological Interaction Diagram
The following graph visualizes the theoretical binding mode of this scaffold within a generic kinase ATP-binding pocket.
Figure 2: Pharmacophore mapping of the scaffold within a kinase active site.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Stable under standard conditions but susceptible to oxidation at the benzylic amine position over prolonged exposure to air.
References
-
PubChem Compound Summary. 2-Aminoquinoline and derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Zhou, Y., et al. (2009). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Soochow University.[2] Available at: [Link]
-
Kuhakarn, C., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Available at: [Link]
